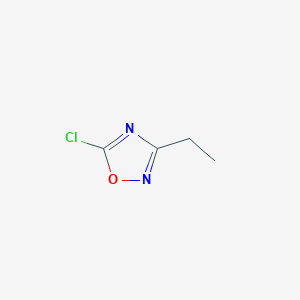

5-Chloro-3-ethyl-1,2,4-oxadiazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the field of chemistry. nih.govmdpi.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom—most commonly nitrogen, oxygen, or sulfur. nih.govresearchgate.net The presence of these heteroatoms within the ring imparts unique physicochemical and electronic properties that distinguish them from their carbocyclic counterparts. nih.gov

This structural diversity makes heterocyclic compounds indispensable building blocks in numerous scientific and industrial domains. nih.govmdpi.com They form the core structure of many biologically crucial molecules, including amino acids like histidine and tryptophan, nucleic acid bases (adenine, guanine, cytosine, thymine, and uracil), and essential vitamins such as thiamine (B1217682) (vitamin B1). researchgate.net Consequently, they are of paramount interest in medicinal chemistry, with a significant majority of all physiologically active chemical compounds containing a heterocyclic moiety. mdpi.com Their applications extend beyond pharmaceuticals to agrochemicals, where they are integral to many modern insecticides, herbicides, and fungicides, as well as to materials science for the development of polymers and functional materials. researchgate.netorganic-chemistry.org

Overview of 1,2,4-Oxadiazole (B8745197) Derivatives in Academic Context

Among the myriad of heterocyclic structures, the 1,2,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, has garnered substantial attention in the academic and industrial research communities. justia.commdpi.com First synthesized over a century ago, interest in this scaffold has surged in recent decades. mdpi.com This is largely due to its role as a bioisostere—a chemical substitute for other functional groups that can maintain or enhance biological activity. Specifically, the 1,2,4-oxadiazole ring is often used as a stable replacement for ester and amide groups, which are prone to hydrolysis in biological systems. justia.commdpi.com

This bioisosteric equivalence makes 1,2,4-oxadiazole derivatives highly valuable in drug discovery. justia.com They are investigated for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities. justia.commdpi.comtjpr.org Several drugs and clinical candidates, such as Ataluren, Butalamine, and Pleconaril, incorporate the 1,2,4-oxadiazole ring, highlighting its clinical relevance. mdpi.com Beyond medicine, these derivatives are also explored for applications in materials science, serving as components for liquid crystals and luminescent materials. mdpi.com

Scope and Research Imperatives for Functionalized 1,2,4-Oxadiazole Architectures

The future of 1,2,4-oxadiazole research is focused on the strategic design and synthesis of novel functionalized derivatives to address specific scientific challenges. A primary imperative is the development of more efficient, selective, and sustainable synthetic methodologies. nih.govmdpi.com Modern approaches, including one-pot reactions and microwave-assisted synthesis, aim to create libraries of diverse 1,2,4-oxadiazole compounds with minimal by-products and in shorter timeframes. nih.gov

A significant area of research involves creating derivatives that can act as multi-target inhibitors, which is a promising strategy for treating complex multifactorial diseases like cancer. tjpr.org For instance, research into hybrids combining 1,2,4-oxadiazole with other pharmacophores like quinazoline-4-one is underway to develop dual inhibitors for multiple signaling pathways in tumors. tjpr.org Furthermore, chemists are focused on fine-tuning the physicochemical properties of these molecules to optimize their performance for specific applications, such as modifying their permeability to target pathogens within the gastrointestinal tract. evitachem.com The continued exploration of structure-activity relationships (SAR) is crucial to rationally design next-generation compounds with enhanced potency and selectivity. mdpi.com

In-depth Article on 5-Chloro-3-ethyl-1,2,4-oxadiazole

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, detailed research findings for the compound This compound . While general synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles are well-documented nih.govorganic-chemistry.orgresearchgate.net, and the properties of close structural analogs have been reported, no dedicated studies, including synthesis protocols, characterization data, or research applications for this exact molecule, are publicly available.

To maintain scientific accuracy and adhere to the strict requirement of using sourced data, it is not possible to generate a thorough and informative article focusing solely on this compound at this time. Constructing such an article would require speculation based on related structures, which would not meet the standards of a factual, scientific report.

Structure

3D Structure

Properties

Molecular Formula |

C4H5ClN2O |

|---|---|

Molecular Weight |

132.55 g/mol |

IUPAC Name |

5-chloro-3-ethyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)8-7-3/h2H2,1H3 |

InChI Key |

ZOSBJVLBSHXWBT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Oxadiazole Nucleus Construction

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Synthesis

The synthesis of the 1,2,4-oxadiazole core has evolved from traditional methods to more modern, efficient protocols. mdpi.comchim.itnih.gov Historically, the reaction of amidoximes with acylating agents has been a cornerstone for constructing this heterocycle. researchgate.net Another classical approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.net Contemporary methods have focused on improving these classical routes through the use of catalysts, microwave irradiation, and one-pot procedures to enhance yields and simplify purification. nih.govnih.gov Additionally, novel strategies such as oxidative cyclization and formal [3+2] cycloaddition reactions have emerged as powerful tools for the synthesis of 1,2,4-oxadiazoles. mdpi.comresearchgate.net

Amidoxime (B1450833) Cyclization Pathways

The reaction of amidoximes with various acylating agents is one of the most widely employed methods for the synthesis of 1,2,4-oxadiazoles. researchgate.netresearchgate.net This pathway typically involves two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclization to yield the 1,2,4-oxadiazole ring. mdpi.com The cyclization step is often promoted by heat or the use of a base.

Recent advancements have focused on conducting this transformation under milder conditions. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature allows for the facile conversion of O-acylamidoximes to 1,2,4-oxadiazoles. nih.gov One-pot syntheses starting directly from amidoximes and carboxylic acid derivatives have also been developed, often utilizing aprotic bipolar solvents like dimethyl sulfoxide (B87167) (DMSO) in the presence of an inorganic base. mdpi.comnih.govnih.gov These one-pot procedures are highly efficient for preparing a wide range of 1,2,4-oxadiazoles. nih.gov

| Reagent/Catalyst | Conditions | Outcome | Reference |

| Tetrabutylammonium Fluoride (TBAF) | THF, Room Temperature | Mild and facile conversion of O-acylamidoximes | nih.gov |

| KOH/DMSO | - | Synthesis of 1,2,4-oxadiazoles containing nitro-groups | mdpi.com |

| Vilsmeier Reagent | CH₂Cl₂, Trimethylamine, Room Temperature | Activates carboxylic acids for O-acylation and cyclocondensation | mdpi.comnih.gov |

| Ethyl Chloroformate/KOH/DMA | - | One-pot synthesis from cinnamic acids and amidoximes | mdpi.com |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles represents another fundamental approach to the 1,2,4-oxadiazole nucleus. nih.govresearchgate.net This method involves the in-situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition reaction with a nitrile to form the heterocyclic ring. A significant challenge with this method is the potential for the dimerization of the nitrile oxide. nih.gov

To overcome this limitation, various catalysts have been explored. For example, platinum(IV) catalysts have been shown to promote the 1,3-dipolar cycloaddition under mild conditions. nih.gov This strategy has been successfully applied in the synthesis of various substituted 1,2,4-oxadiazoles, including those attached to other heterocyclic rings like uracil. nih.gov The reaction of chlorinated 4-substituted benzaldoximes under basic conditions can generate nitrile oxides in situ for this purpose. nih.gov

| Reactants | Conditions | Product | Reference |

| Nitrile Oxides and Nitriles | Platinum(IV) catalyst | 1,2,4-Oxadiazoles | nih.gov |

| Chlorinated 4-substituted benzaldoximes and 5-cyanouracil | Basic conditions, Room Temperature | 5-(3-substituted-1,2,4-oxadiazol-5-yl)uracils | nih.gov |

Formal [3+2] Cycloaddition Reactions

Formal [3+2] cycloaddition reactions have emerged as a modern and efficient method for constructing the 1,2,4-oxadiazole ring. These reactions offer alternative disconnection approaches compared to the classical methods. One notable example is the visible-light-induced reaction of 2H-azirines with nitrosoarenes, facilitated by an organic dye photoredox catalyst. researchgate.net This "green chemistry" approach provides access to 2,3,5-trisubstituted-1,2,4-oxadiazoles, although it can be limited by moderate yields. nih.gov

Another innovative formal [3+2] cycloaddition involves the transition-metal-free reaction of 2-azaallyl anions with nitroarenes under basic conditions, leading to 2,5-dihydro-1,2,4-oxadiazoles in high yields. researchgate.net This method is advantageous as it avoids the use of external reductants or pre-functionalized nitrosoarenes. researchgate.net Rhodium-catalyzed three-component reactions of diazo compounds, nitriles, and nitrosoarenes also provide a pathway to 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives through the formation of nitrile ylide intermediates. researchgate.net

| Reaction Type | Reactants | Conditions | Product | Reference |

| Photoredox Catalysis | 2H-Azirines and Nitrosoarenes | Visible light, Organic dye catalyst | 2,3,5-Trisubstituted-1,2,4-oxadiazoles | nih.govresearchgate.net |

| Transition-Metal-Free Cycloaddition | 2-Azaallyl Anions and Nitroarenes | Basic conditions | 2,5-Dihydro-1,2,4-oxadiazoles | researchgate.net |

| Rhodium-Catalyzed Three-Component Reaction | Diazo Compounds, Nitriles, and Nitrosoarenes | Rhodium catalyst | 2,5-Dihydro-1,2,4-oxadiazole derivatives | researchgate.net |

Targeted Synthesis of Substituted 1,2,4-Oxadiazoles

The synthesis of specifically substituted 1,2,4-oxadiazoles is crucial for applications in medicinal chemistry and materials science, where the nature and position of the substituents dictate the compound's properties. Methodologies have been tailored to allow for the controlled introduction of various functional groups at the C3 and C5 positions of the oxadiazole ring.

Preparation of 3,5-Disubstituted 1,2,4-Oxadiazole Variants

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a major focus in the field, with numerous methods developed to achieve this substitution pattern. researchgate.netorganic-chemistry.org A common and versatile approach involves the reaction of amidoximes with carboxylic acids or their derivatives. nih.gov For instance, a one-pot procedure using the Vilsmeier reagent can activate carboxylic acids for reaction with amidoximes, leading to good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Microwave irradiation has also been employed to accelerate the synthesis of these compounds. A solvent-free, one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave conditions provides a rapid and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org Furthermore, catalysts such as a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) have been shown to be effective for the synthesis of these variants from amidoximes and organic nitriles under mild conditions. organic-chemistry.org Oxidative methods, such as the reaction of aldehydes with amidoximes in a NaOH/DMSO medium, also yield 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.comnih.gov

| Method | Reactants | Conditions | Catalyst/Reagent | Reference |

| One-pot Synthesis | Amidoximes and Carboxylic Acids | - | Vilsmeier Reagent | nih.gov |

| Microwave-Assisted Synthesis | Nitriles, Hydroxylamine, and Meldrum's Acid | Solvent-free, Microwave irradiation | - | organic-chemistry.org |

| Catalytic Synthesis | Amidoximes and Organic Nitriles | Mild conditions | PTSA-ZnCl₂ | organic-chemistry.org |

| Oxidative Synthesis | Aldehydes and Amidoximes | - | NaOH/DMSO | mdpi.comnih.gov |

Synthesis of 5-Alkyl-1,2,4-oxadiazole Scaffolds

The synthesis of 1,2,4-oxadiazoles bearing an alkyl group at the C5 position often requires specific strategies. While the general methods for 3,5-disubstitution can sometimes be adapted, other routes are more tailored for this purpose. One such approach involves the 1,3-dipolar cycloaddition of arylnitrile oxides to imidates, which can lead to the formation of 5-alkyl-1,2,4-oxadiazoles depending on the imidate used. researchgate.net

Another synthetic route involves the dehydration and cyclization of N,N'-asymmetric diacylhydrazines. This method provides a pathway to 5-alkyl- mdpi.comresearchgate.netresearchgate.net-oxadiazole-2-carboxylic acid alkyl esters, which are valuable intermediates. The process avoids the use of highly toxic and corrosive reagents, making it suitable for larger-scale production. The key steps involve the reaction of dialkyl oxalate (B1200264) with hydrazine (B178648) hydrate (B1144303) to form a monoalkyl oxalate hydrazide, followed by acylation with a fatty acid anhydride (B1165640) and subsequent dehydration and ring closure. google.com

Methods for Halogenated 1,2,4-Oxadiazole Derivatives (e.g., 5-Chloro Substitution)

The synthesis of halogenated 1,2,4-oxadiazole derivatives, such as those with a 5-chloro substitution, often involves specialized reagents and reaction conditions to introduce the halogen atom onto the heterocyclic core. A common strategy involves the cyclization of an appropriately substituted precursor already containing the halogen. For instance, the reaction of a halo-substituted amidoxime with an acylating agent can lead to the formation of the halogenated 1,2,4-oxadiazole.

While direct synthesis of 5-Chloro-3-ethyl-1,2,4-oxadiazole is not extensively detailed in readily available literature, the synthesis of analogous compounds such as 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole (B6598107) has been reported. uni.lu The synthesis of similar structures, like 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, has also been described, highlighting the feasibility of incorporating a chlorine atom at various positions on or adjacent to the oxadiazole ring. acs.org

General methods for the synthesis of 1,2,4-oxadiazoles often rely on the cyclization of O-acylamidoximes. nih.govresearchgate.net These reactions can be adapted for the synthesis of halogenated derivatives by using halogen-containing starting materials. For example, the reaction of an amidoxime with a chloro-substituted acyl chloride or anhydride would be a plausible route.

Emerging Synthetic Techniques and Reagents

The field of 1,2,4-oxadiazole synthesis is continually evolving, with new reagents and methodologies being developed to improve efficiency, yield, and substrate scope.

Utilization of Organosilicon and Amide Compounds in Cyclization Reactions

Recent advancements have explored the use of organosilicon compounds as reagents or catalysts in the synthesis of heterocyclic compounds. While specific examples for this compound are not prominent, the broader application of silicon-based reagents in facilitating cyclization reactions is an area of active research.

Amide compounds play a crucial role as precursors in many 1,2,4-oxadiazole syntheses. The classic route involves the reaction of an amidoxime with a carboxylic acid or its derivative, which is an amide-forming reaction. nih.govchim.it Variations of this approach include one-pot procedures where the amidoxime is generated in situ from a nitrile, followed by acylation and cyclization. nih.gov The use of different amide-based starting materials and coupling agents continues to be an area of investigation to broaden the scope and efficiency of 1,2,4-oxadiazole synthesis.

Oxidative Cyclization Methodologies

Oxidative cyclization has emerged as a powerful tool for the synthesis of 1,2,4-oxadiazoles. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Several approaches to oxidative cyclization have been reported:

DDQ-Mediated Oxidative Cyclization: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used to mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. thieme-connect.de

NBS-Promoted Oxidative Cyclization: N-Bromosuccinimide (NBS) can promote the oxidative cyclization of N-acyl amidines to yield substituted 1,2,4-oxadiazoles in high yields. mdpi.com

Iodine-Mediated Cyclization: Systems like I2/K2CO3 have been employed for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. mdpi.com

Copper-Catalyzed Cascade Reactions: A one-step copper-catalyzed cascade reaction of amidines and methylarenes provides a mild route to 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

Iodobenzene Diacetate (IBD)-Mediated Cyclization: IBD is an efficient reagent for the oxidative cyclization of N-carbamimidoyl-substituted compounds to produce 3-amino-5-R-1,2,4-oxadiazoles at ambient temperature. acs.org

Electrochemical Synthesis: Anodic oxidation can be used for the dehydrogenative cyclization of N-benzyl amidoximes, proceeding through a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. rsc.org

These oxidative methods offer alternatives to traditional condensation reactions and can provide access to a diverse range of 1,2,4-oxadiazole derivatives.

Metal-Catalyzed Cross-Coupling Strategies for 1,2,4-Oxadiazole Derivatization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the derivatization of the 1,2,4-oxadiazole ring. These reactions allow for the introduction of various substituents at specific positions on the heterocyclic core, significantly expanding the chemical space accessible.

While specific examples for this compound are not detailed, the general principles of cross-coupling can be applied. For instance, a halogenated 1,2,4-oxadiazole can serve as a substrate for Suzuki, Sonogashira, or other palladium-catalyzed coupling reactions to introduce aryl, alkyl, or alkynyl groups. beilstein-journals.org The development of such strategies for 1,3,4-oxadiazoles suggests their potential applicability to the 1,2,4-isomer as well. researchgate.net

Chemo- and Regioselective Synthesis Considerations

The synthesis of substituted 1,2,4-oxadiazoles often requires careful control of chemo- and regioselectivity. The two primary retrosynthetic disconnections of the 1,2,4-oxadiazole ring lead to two main synthetic strategies: the reaction of an amidoxime with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govchim.it

The choice of synthetic route dictates the final substitution pattern. For example, in the amidoxime route, the substituent from the amidoxime will be at the 3-position, and the substituent from the acylating agent will be at the 5-position. Conversely, in the 1,3-dipolar cycloaddition route, the substituent from the nitrile oxide precursor will be at the 3-position, and the substituent from the nitrile will be at the 5-position.

Controlling regioselectivity is crucial when unsymmetrical precursors are used. For example, in the synthesis of phosphonate-derived 1,2,4-oxadiazoles, the regioselectivity of the [3+2] cycloaddition can be controlled by using vinylphosphonates with a leaving group. nih.gov The development of regioselective methods is essential for the unambiguous synthesis of specifically substituted 1,2,4-oxadiazoles.

Chemical Reactivity and Transformation Mechanisms of 1,2,4 Oxadiazoles

Photoinduced Rearrangement Pathways of 1,2,4-Oxadiazoles

The weak O-N bond in the 1,2,4-oxadiazole (B8745197) ring makes it susceptible to photochemical rearrangements, leading to the formation of various other heterocyclic systems. chim.it Upon irradiation, typically with UV light, the excited state of the oxadiazole can undergo ring cleavage, initiating a cascade of reactions that result in isomeric products. nih.govcapes.gov.br

A significant photochemical transformation of 3,5-disubstituted 1,2,4-oxadiazoles is their isomerization into 1,2,4-triazole (B32235) derivatives. capes.gov.br This reaction often proceeds in the presence of nitrogen nucleophiles, such as ammonia (B1221849) or primary amines. The proposed mechanism involves the photoinduced heterolytic cleavage of the ring's O-N bond. This creates a reactive open-chain intermediate that is subsequently trapped by the external nucleophile. The resulting intermediate then undergoes cyclization and development to form the more stable 1,2,4-triazolin-5-one ring system. capes.gov.br

For instance, the irradiation of 5-amino-3-phenyl-1,2,4-oxadiazoles in the presence of primary aliphatic amines leads to the formation of 1-alkyl-substituted 1,2,4-triazolin-5-ones. capes.gov.br Similarly, irradiating 3,5-diphenyl-1,2,4-oxadiazole (B189376) in the presence of amines or hydrazine (B178648) can yield the corresponding 1,2,4-triazoles. capes.gov.br Another pathway involves the use of a ruthenium complex under visible light, which facilitates the photo-rearrangement of a 1,2,4-oxadiazole arylhydrazone to its 1,2,4-triazole isomer. chim.it

| Starting Oxadiazole Type | Reaction Conditions | Resulting Heterocycle | Reference |

| 5-Amino-3-phenyl-1,2,4-oxadiazole | Irradiation (λ=254 nm) with primary amines | 1-Alkyl-3-phenyl-1,2,4-triazolin-5-one | capes.gov.br |

| 3,5-Diphenyl-1,2,4-oxadiazole | Irradiation with amines or hydrazine | Substituted 1,2,4-triazoles | capes.gov.br |

| Arylhydrazone of 1,2,4-oxadiazole | Visible light irradiation with Ru(bpy)₂Cl₂ | 1,2,4-Triazole isomer | chim.it |

Beyond isomerization to triazoles, the photoexcitation of 1,2,4-oxadiazoles can trigger several other competitive rearrangement pathways. The specific outcome is highly dependent on the substitution pattern of the oxadiazole ring. nih.gov Detailed studies, often supported by DFT calculations, have identified several key mechanisms. nih.govresearchgate.net

Ring Contraction-Ring Expansion (RCRE): This pathway is observed in the photoisomerization of 3-amino-1,2,4-oxadiazoles to 1,3,4-oxadiazoles. researchgate.net The process is thought to proceed through a three-membered ring intermediate which then expands to form the isomeric 1,3,4-oxadiazole (B1194373) ring. researchgate.net

Internal-Cyclization Isomerization (ICI): This is another competitive route observed in compounds like 5-alkyl-3-amino-1,2,4-oxadiazoles. It can lead to a ring-degenerate photoisomerization, where the product is also a 1,2,4-oxadiazole but with the substituents interchanged (e.g., 3-alkyl-5-amino-1,2,4-oxadiazole). researchgate.net

C3-N2 Migration-Nucleophilic Attack-Cyclization (MNAC): This third competitive pathway has also been identified in the photorearrangement of certain 3-amino-1,2,4-oxadiazoles. nih.gov

Substitution and Functional Group Interconversion Reactions

The electronic nature of the 1,2,4-oxadiazole ring, particularly the electrophilicity of the C-3 and C-5 carbon atoms, allows for a range of substitution and functionalization reactions. chim.it

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone of this heterocycle's chemistry, enabling the introduction of a vast array of functional groups. researchgate.netnih.gov Two primary synthetic strategies dominate:

The Amidoxime (B1450833) Route: This is the most widely used method, involving the acylation of an amidoxime with a carboxylic acid derivative (like an acyl chloride or anhydride), followed by a cyclodehydration step to form the oxadiazole ring. researchgate.netresearchgate.net This is considered a [4+1] approach, where four atoms come from the amidoxime and one from the acylating agent. chim.it

1,3-Dipolar Cycloaddition: This [3+2] cycloaddition involves the reaction of a nitrile oxide with a nitrile. researchgate.netresearchgate.net

These methods allow for the preparation of compounds like 5-Chloro-3-ethyl-1,2,4-oxadiazole by selecting the appropriate starting materials (e.g., propionamidoxime and a carbonyl derivative containing the chloro-substituted carbon, or an ethyl-substituted nitrile oxide and a chloro-substituted nitrile). Further derivatization can be achieved; for example, a 5-trichloromethyl group can be a precursor for nucleophilic substitution at the C-5 position. chim.it

The reactivity of the 1,2,4-oxadiazole ring is heavily skewed towards nucleophilic attack, while it is generally resistant to electrophilic substitution. chemicalbook.comchim.it

Nucleophilic Reactivity: The carbon atoms at positions C-3 and C-5 are electron-deficient and thus susceptible to nucleophilic attack. chim.it This is particularly true when a good leaving group, such as a halogen, is present at one of these positions. In this compound, the chlorine atom at the C-5 position renders this site highly electrophilic and prone to nucleophilic aromatic substitution (SNAr). Reactions of 3-chloro- or 5-chloro-1,2,4-oxadiazoles with various nucleophiles (e.g., hydrazines, amines, alcohols) have been reported, leading to the displacement of the chloride and the formation of new C-N or C-O bonds. chim.it

Electrophilic Reactivity: The 1,2,4-oxadiazole ring is considered electron-withdrawing and is generally inert to common electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation/alkylation. chemicalbook.comresearchgate.net However, electrophilic reactions can occur on substituents attached to the ring. For instance, in studies on 5-styryl-1,2,4-oxadiazoles under superacidic conditions, protonation occurs at the N-4 nitrogen and the exocyclic C=C double bond, rather than on the ring carbons. beilstein-journals.org

| Position on Ring | Reactivity Type | Typical Reactions | Reference |

| C-3 / C-5 | Electrophilic | Vulnerable to nucleophilic attack, especially with a good leaving group (e.g., Cl). | chemicalbook.comchim.it |

| C-3 / C-5 | Nucleophilic | Generally inert to electrophilic substitution (e.g., nitration, halogenation). | chemicalbook.com |

| N-4 | Electrophilic | Site of protonation in superacids. | beilstein-journals.org |

Formation of Polycyclic and Fused Systems Incorporating 1,2,4-Oxadiazole Units

The 1,2,4-oxadiazole ring can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These reactions often leverage the inherent reactivity of the oxadiazole ring, particularly its susceptibility to ring-opening or its use as a scaffold for further annulation.

One powerful method is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement. This has been demonstrated with 3-chloro-1,2,4-oxadiazoles, which can react with bidentate nucleophiles. For example, reaction with allylamine (B125299) leads to a nucleophilic attack at the C-5 position, followed by ring opening and subsequent intramolecular [3+2] cycloaddition to form a fused tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

Furthermore, 1,2,4-oxadiazoles can be used as key intermediates in multi-step syntheses to build complex molecules. For instance, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles have been coupled with quinazolinone derivatives to create novel hybrid molecules with potential biological activity. frontiersin.org These synthetic strategies highlight the utility of the oxadiazole core as a rigid linker or a reactive component for constructing elaborate molecular architectures.

| Oxadiazole Precursor | Reagent(s) | Resulting Fused/Polycyclic System | Reaction Type | Reference |

| 3-Chloro-1,2,4-oxadiazole derivative | Allylamine | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine | ANRORC-like rearrangement | chim.it |

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole | Quinazolinone derivative | 1,2,4-Oxadiazole/quinazoline-4-one hybrid | Nucleophilic Substitution | frontiersin.org |

| 3-Ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazole | Hydroxylamine | 5-Hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-one | ANRORC (Ring Enlargement) | researchgate.net |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1,2,4 Oxadiazoles

X-ray Crystallography for Precise Crystalline Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in its crystalline state. For 5-Chloro-3-ethyl-1,2,4-oxadiazole, this technique would provide exact bond lengths, bond angles, and intermolecular interactions.

Table 1: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Expected Value/Observation | Rationale / Comparison with Analogs |

|---|---|---|

| Ring Geometry | Planar | A fundamental characteristic of aromatic and conjugated heterocyclic systems like 1,2,4-oxadiazoles. nih.govmdpi.com |

| C3-N4 Bond Length | ~1.30 - 1.35 Å | Typical C=N double bond character within a heterocyclic ring. |

| C5-N4 Bond Length | ~1.37 - 1.42 Å | Single bond character adjacent to electronegative atoms. |

| N2-O1 Bond Length | ~1.40 - 1.45 Å | Characteristic of N-O bonds in oxadiazole rings. chim.it |

| C5-Cl Bond Length | ~1.70 - 1.75 Å | Standard bond length for a chlorine atom attached to an sp²-hybridized carbon. |

| Intermolecular Forces | Dipole-dipole interactions, potential C-H···N or C-H···O hydrogen bonds, and weak halogen bonds. | The polar C-Cl bond and heteroatoms create a significant molecular dipole, leading to these interactions. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.

Expected ¹H NMR Spectrum: The proton NMR spectrum is predicted to be simple and highly informative. The ethyl group would give rise to two distinct signals: a quartet and a triplet, resulting from spin-spin coupling.

Ethyl Protons (-CH₂CH₃): A quartet for the methylene (B1212753) protons (-CH₂) is expected around δ 2.8-3.1 ppm, coupled to the three methyl protons. A triplet for the methyl protons (-CH₃) would appear further upfield, around δ 1.3-1.5 ppm, coupled to the two methylene protons.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts of the heterocyclic carbons, C3 and C5, are significantly influenced by the attached heteroatoms. researchgate.netscispace.com

Heterocyclic Carbons (C3 and C5): The C3 carbon, bonded to the ethyl group, is expected to resonate at approximately δ 168-172 ppm. The C5 carbon, attached to the highly electronegative chlorine atom, would be shifted further downfield, likely in the range of δ 175-180 ppm. nih.gov

Ethyl Carbons (-CH₂CH₃): The methylene carbon (-CH₂) is predicted to be around δ 20-25 ppm, while the terminal methyl carbon (-CH₃) would appear at approximately δ 10-15 ppm. researchgate.net

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.9 | Quartet (q) | ~7.5 | -CH₂- |

| ~1.4 | Triplet (t) | ~7.5 | -CH₃ | |

| ¹³C | ~177 | - | - | C5 (C-Cl) |

| ~170 | - | - | C3 (C-ethyl) | |

| ~22 | - | - | -CH₂- |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Absorption Bands: The IR spectrum of this compound would be characterized by several key absorption bands.

C-H Vibrations: Stretching vibrations for the sp³-hybridized C-H bonds of the ethyl group are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C=N Stretching: The stretching of the C=N bonds within the oxadiazole ring is a characteristic feature and typically appears in the 1560-1640 cm⁻¹ range. ajchem-a.com

Ring Vibrations (C-O, N-O): Vibrations involving the C-O-N linkage of the heterocyclic ring are expected between 1000 cm⁻¹ and 1300 cm⁻¹. researchgate.netajchem-a.com

C-Cl Stretching: The absorption for the C-Cl bond stretch is generally weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2980 - 2870 | Medium | C-H (sp³) stretching (ethyl group) |

| 1620 - 1580 | Medium-Strong | C=N stretching (oxadiazole ring) |

| 1465 - 1440 | Medium | C-H bending (ethyl group) |

| 1250 - 1150 | Strong | C-O-C/N-O stretching (ring modes) |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable structural information.

Expected Mass Spectrum Features:

Molecular Ion (M⁺): The HRMS would confirm the molecular formula C₄H₅ClN₂O. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks, [M]⁺ and [M+2]⁺, would be observed in an approximate 3:1 intensity ratio. miamioh.edu

Fragmentation Pattern: Electron impact ionization typically induces cleavage of the 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov The most common fragmentation pathway involves the rupture of the N2-C3 and O1-C5 bonds or the O1-N2 and C3-N4 bonds. researchgate.netnih.gov This would lead to the formation of characteristic fragments. The loss of the ethyl group (•C₂H₅) or cleavage within the ethyl group (loss of •CH₃) are also expected fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 148/150 | [C₄H₅ClN₂O]⁺ | Molecular Ion (M⁺) |

| 119 | [C₂H₅CNO]⁺ | Loss of Cl-C≡N |

| 102 | [ClCNO]⁺ | Loss of Ethylnitrile (CH₃CH₂CN) |

| 86 | [C₂H₅CN₂]⁺ | Loss of ClCO• |

| 63 | [C₂NCl]⁺ | Cleavage and rearrangement |

Computational and Theoretical Investigations of 1,2,4 Oxadiazole Systems

Quantum Mechanical Studies on Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1,2,4-oxadiazole (B8745197) derivatives at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of oxadiazole isomers. irjweb.compaperity.org Calculations, often employing the B3LYP functional with basis sets like 6-311+G**, are used to determine optimized molecular geometries, bond lengths, and bond angles. scirp.orgscirp.orgajchem-a.com For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine its optimized structure, which was found to have C1 point group symmetry and a ground state energy of -823.67845783 a.u. ajchem-a.com The calculated bond lengths, such as C-O bonds in the oxadiazole ring (between 1.366 Å and 1.368 Å), were found to be in the normal range. ajchem-a.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For various oxadiazole derivatives, HOMO-LUMO gaps have been calculated to understand their electronic properties. For example, in a study of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, suggesting good kinetic stability. ajchem-a.com In another study on anthracene-oxadiazole derivatives, the HOMO and LUMO energy values were found to be in the range of -5.72 to -5.77 eV and -2.59 to -2.66 eV, respectively. researchgate.net The HOMO-LUMO gap plays a vital role in predicting the charge transfer interactions within the molecule. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| Pt(en)Cl4 | - | - | 2.05500 | nih.gov |

| Pt(dach)Cl4 | - | - | 2.11760 | nih.gov |

| Pt(bipy)Cl4 | - | - | 1.68699 | nih.gov |

Aromaticity Assessment and Relative Stability Relationships of Oxadiazole Isomers

The aromaticity of oxadiazole isomers is a significant factor influencing their stability and chemical properties. scirp.org Computational methods are employed to quantify this characteristic.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. scirp.orgscirp.org It involves calculating the magnetic shielding at the center of a ring or at various points above it. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values close to zero imply non-aromaticity. scirp.org

Studies on oxadiazole isomers have shown that they are all aromatic, as indicated by their negative NICS values. scirp.orgscirp.org For instance, calculations at the GIAO-B3LYP/6-311+G** level have been used to determine the NICS values for different oxadiazole isomers. scirp.orgscirp.org While there can be some discrepancy between different aromaticity indices, NICS analysis generally predicts a degree of aromaticity for the oxadiazole ring. researchgate.net

| Isomer | NICS(0) (ppm) | Reference |

|---|---|---|

| 1,2,3-Oxadiazole | -6.41 | scirp.org |

| 1,2,4-Oxadiazole | -7.39 | scirp.org |

| 1,2,5-Oxadiazole | -8.81 | scirp.org |

| 1,3,4-Oxadiazole (B1194373) | -9.52 | scirp.org |

Aromatic Stabilization Energy (ASE) Computations

Aromatic Stabilization Energy (ASE) is an energetic criterion used to quantify the stabilization gained by a molecule due to its aromatic character. scirp.orgscirp.orgnih.gov It is often calculated using reference reactions, such as isomerization stabilization energy (ISE), where the energy difference between an aromatic compound and a non-aromatic isomer is determined. nih.gov

For oxadiazole isomers, ASE calculations have been performed to assess their relative stabilities. scirp.orgscirp.org Generally, a higher ASE value corresponds to greater stability. scirp.orgscirp.org Computational studies have shown that the 1,3,4-oxadiazole isomer is the most stable among the common oxadiazole isomers. scirp.orgscirp.org

| Isomer | ASE (kcal/mol) | Reference |

|---|---|---|

| 1,2,3-Oxadiazole | 38.20 | scirp.org |

| 1,2,4-Oxadiazole | 9.54 | scirp.org |

| 1,2,5-Oxadiazole | 6.05 | scirp.org |

| 1,3,4-Oxadiazole | 9.06 | scirp.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving 1,2,4-oxadiazoles. DFT calculations can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction feasibility and selectivity. nih.govresearchgate.net

For example, the photochemical rearrangements of 1,2,4-oxadiazole derivatives have been investigated using DFT. nih.govresearchgate.net These studies help to rationalize the observed product distributions by examining the energies of intermediates and transition states along different reaction pathways. nih.gov One study on the photoinduced rearrangements of 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles used DFT calculations to understand the competition between different rearrangement pathways. nih.gov Another computational study explored the photoisomerization of 1,2,4-oxadiazole derivatives to 1,2,4-triazoles, detailing the role of electron transfer processes. researchgate.net The thermal and photochemical reactivity of the 1,2,4-oxadiazole ring is often a consequence of the labile O-N bond. psu.edu

Molecular Modeling for Ligand-Receptor Interaction Profiling

Molecular modeling has become an indispensable tool in modern drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets. For 1,2,4-oxadiazole systems, computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating their binding modes, understanding structure-activity relationships (SAR), and guiding the rational design of new, more potent therapeutic agents. nih.govnih.govtandfonline.com These in silico methods allow researchers to predict how a ligand, such as a 1,2,4-oxadiazole derivative, will bind to a receptor's active site, the stability of the resulting complex, and the key molecular interactions that govern its biological activity. nih.govtandfonline.com

The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This is often followed by molecular dynamics simulations, which provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the persistence of key interactions over time. tandfonline.commdpi.com

Research Findings Across Therapeutic Targets

Computational studies have been instrumental in profiling 1,2,4-oxadiazole derivatives against a wide array of biological targets. These investigations have not only rationalized observed biological activities but have also paved the way for the optimization of lead compounds.

Anticancer Activity: The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents. Molecular modeling has been crucial in identifying and optimizing these compounds against various cancer-related protein targets.

VEGFR-2 Inhibition: A series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were evaluated for their anticancer potential through molecular docking studies against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Using Molegro Virtual Docker (MVD), researchers identified crucial hydrogen bond interactions between the synthesized compounds and the Asp1044 residue in the active site of VEGFR-2 (PDB ID: 1YWN). nih.gov The binding affinity, expressed as a negative binding energy (Moldock score), helped to rank the compounds, with more negative scores indicating higher affinity. nih.gov Similarly, another study on 1,3,4-oxadiazole derivatives showed high selectivity and strong binding to VEGFR-2 over EGFR, with lead compounds exhibiting binding energies up to -48.89 kJ/mol. mdpi.comnih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another significant target for cancer therapy. Molecular dynamics simulations were performed on 1,2,4-oxadiazole derivatives to understand their interaction with both wild-type (EGFR^WT^) and mutant (EGFR^T790M^) forms of the receptor. tandfonline.com These studies revealed that the most active compounds formed stable complexes, with key hydrogen bonds being retained for extended periods during the simulation. tandfonline.com The stability of these complexes, indicated by low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, correlated well with their in vitro inhibitory activity. tandfonline.com

Proteasome Inhibition: Through a structure- and ligand-based in silico screening approach, 1,2,4-oxadiazole derivatives were identified as non-covalent inhibitors of the human 20S proteasome. nih.gov Molecular modeling suggested an unusual binding mechanism within the S5 binding pocket of the β6 subunit, corroborating the observed inhibitory activity. nih.gov

Table 1: Molecular Docking of 1,2,4-Oxadiazole Derivatives Against Cancer Targets

| Derivative Class | Target Receptor (PDB ID) | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole linked 5-Fluorouracil | VEGFR-2 (1YWN) | Molecular Docking (MVD) | Hydrogen bond interactions with Asp1044. Good correlation between Moldock score and anticancer activity. | nih.gov |

| 1,2,4-Oxadiazole scaffold | EGFR (WT & T790M) | Molecular Dynamics | Active compounds (7a, 7b, 7m) form stable complexes. H-bonds retained for extended periods. | tandfonline.com |

| 1,2,4-Oxadiazole derivatives | Human 20S Proteasome | Virtual Screening & Docking | Identified as non-covalent inhibitors with an unusual binding mode in the S5 pocket of the β6 subunit. | nih.gov |

Antiparasitic and Antimicrobial Activity: Molecular modeling has also guided the development of 1,2,4-oxadiazoles against infectious diseases.

Antileishmanial Activity: In a study of novel 1,2,4-oxadiazole derivatives against Leishmania infantum, molecular docking and dynamic simulations were used to identify the most likely protein target. mdpi.comnih.gov The results indicated a strong affinity of the most promising compound, Ox1, for the L. infantum CYP51 enzyme, a crucial protein in the parasite's metabolism. mdpi.comnih.gov

Antibacterial Activity: The discovery of the 1,2,4-oxadiazole class of antibiotics emerged from in silico docking and scoring against the crystal structure of a penicillin-binding protein. nih.govnih.gov This computational approach was fundamental in identifying the initial lead structures that impair cell-wall biosynthesis in Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov

Modulation of Nuclear Receptors: Computational studies have been employed to understand how 1,2,4-oxadiazoles interact with nuclear receptors, which are key regulators of metabolism and inflammation.

PPARα and PPARγ Agonism: The molecular recognition of oxadiazole-substituted α-isopropoxy phenylpropanoic acids by Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) was investigated using molecular docking. nih.gov The study revealed that the hydrophilic heads of these compounds form conserved hydrogen bonds within the ligand-binding pockets of both receptors, while the hydrophobic tails adopt different configurations. nih.gov These models helped to explain the different binding behaviors and structure-activity relationships of these dual agonists. nih.gov

Table 2: Summary of Computational Studies on 1,2,4-Oxadiazole Systems

| Therapeutic Area | Target | Computational Method | Key Interaction Insights | Reference |

|---|---|---|---|---|

| Antiparasitic | L. infantum CYP51 | Docking & MD Simulation | Strong binding affinity of lead compound (Ox1) to the enzyme's active site. | mdpi.comnih.gov |

| Antibacterial | Penicillin-Binding Protein | In Silico Docking & Scoring | Discovery of the class by identifying interaction with the bacterial cell-wall synthesis machinery. | nih.govnih.gov |

| Metabolic Disease | PPARα & PPARγ | Molecular Docking (FlexX) | Identified conserved hydrogen bonds from the hydrophilic head and varied hydrophobic tail interactions. | nih.gov |

Advanced Applications of 1,2,4 Oxadiazole Derivatives in Specialized Fields

Applications in Advanced Materials Science

The 1,2,4-oxadiazole (B8745197) moiety is a versatile building block in materials science, contributing to the development of a range of functional materials. lifechemicals.comscilit.com

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 1,2,4-oxadiazole have been investigated for their use in optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs). nih.gov Their utility in this field stems from their inherent electronic properties and high photoluminescence quantum yields. nih.govresearchgate.net The 1,2,4-oxadiazole ring is electron-deficient, which is a desirable characteristic for materials used in the electron transport layers of OLEDs. The introduction of a chlorine atom in 5-Chloro-3-ethyl-1,2,4-oxadiazole would further enhance this electron-deficient nature, potentially improving its performance in such devices.

Electron-Transporting and Hole-Blocking Properties

The electron-withdrawing character of the 1,2,4-oxadiazole ring makes its derivatives effective electron-transporting materials. nih.govresearchgate.net In multi-layer OLED devices, these materials facilitate the movement of electrons from the cathode to the emissive layer. Simultaneously, they can act as hole-blocking layers, preventing holes from passing through to the cathode, which increases the probability of electron-hole recombination in the emissive layer and thus enhances the device's efficiency. The electron mobility in films of oxadiazole-based materials can be significantly high, a property that is crucial for the performance of electronic devices. researchgate.netoup.com

Liquid Crystalline Systems

The rigid and polar nature of the 1,2,4-oxadiazole ring makes it a suitable component for the construction of liquid crystalline materials. nih.govnih.govtandfonline.com The incorporation of this heterocycle into molecular structures can induce or enhance mesomorphic behavior, leading to the formation of nematic and smectic phases. tandfonline.comtandfonline.com The high dipole moment and polarizability of the oxadiazole ring contribute to greater optical anisotropy and birefringence in these materials. nih.gov Symmetrical and non-symmetrical molecules containing the 1,2,4-oxadiazole core have been synthesized and shown to exhibit liquid crystal properties. tandfonline.com For instance, biphenyl-substituted 1,2,4-oxadiazole derivatives have been developed as ferroelectric liquid crystals. nih.gov The specific structure of This compound could be explored for its potential to form novel liquid crystalline systems.

Polymer Chemistry and Building Blocks for Novel Polymeric Materials

1,2,4-oxadiazole derivatives serve as valuable building blocks in polymer chemistry. lifechemicals.comnih.gov They can be incorporated into polymer backbones or as side chains to create materials with tailored thermal, mechanical, and electronic properties. The thermal stability of the oxadiazole ring can impart enhanced heat resistance to the resulting polymers. Furthermore, the electronic characteristics of the heterocycle can be exploited to develop conductive or photoactive polymers. The synthesis of 1,2,4-oxadiazoles can be achieved efficiently using polymer-supported reagents, facilitating their integration into polymeric structures. nih.gov

Laser Dyes and Scintillators

The fluorescent properties of certain oxadiazole derivatives have led to their investigation as laser dyes and scintillators. nih.gov For example, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is a known laser dye with high photoluminescence quantum efficiency. medchemexpress.com Scintillators are materials that emit light when exposed to ionizing radiation, and oxadiazole derivatives have been synthesized and evaluated for this purpose. tandfonline.com The relationship between the molecular structure of these compounds and their spectral properties is a key area of research in developing efficient scintillating materials. tandfonline.com

Role in Energetic Materials Development

The 1,2,4-oxadiazole backbone is of significant interest in the field of energetic materials. nih.govfrontiersin.org This is due to the high nitrogen and oxygen content of the ring, which contributes to a high positive heat of formation—a desirable characteristic for energetic compounds. rsc.org

By incorporating the 1,2,4-oxadiazole ring and energetic groups like -ONO2 (nitrate ester) or -NHNO2 (nitramino) into a molecule, new families of energetic materials can be synthesized. nih.govfrontiersin.org These materials often exhibit a favorable combination of high detonation performance and good thermal stability, along with low sensitivity to external stimuli like impact and friction. nih.govfrontiersin.orgrsc.org

For example, bis(1,2,4-oxadiazole)bis(methylene) dinitrate is a compound that demonstrates a good energy-density level and acceptable decomposition temperature and sensitivities. frontiersin.orgfrontiersin.org The combination of the 1,2,4-oxadiazole ring with other heterocyclic systems, such as furazan (B8792606) or 1,2,5-oxadiazole, has been explored to create energetic materials with high density and excellent detonation velocities and pressures. nih.govfrontiersin.orgnih.gov The presence of a significant number of hydrogen bonds and π-π stacking interactions within the crystal structures of these compounds can be a key reason for their low sensitivities and high energy-density levels. nih.govfrontiersin.org The introduction of a chloro group in This compound would increase the density of the molecule, a critical factor for the performance of energetic materials.

Synthesis of Energetic 1,2,4-Oxadiazole Compounds

Although a specific synthesis route for energetic materials derived directly from this compound is not documented in available literature, general methods for creating energetic 1,2,4-oxadiazoles are well-established. These syntheses often focus on introducing "explosophoric" groups, such as nitro (-NO2), nitramino (-NHNO2), or nitroxymethyl (-CH2ONO2), onto the oxadiazole backbone. researchgate.netnih.gov

A common strategy involves using a pre-formed oxadiazole structure and adding energetic functional groups. For instance, a family of energetic materials was synthesized by introducing -ONO2 and -NHNO2 moieties onto backbones containing both 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan) rings. nih.govnih.gov The synthesis process may involve steps like cyclization to form the oxadiazole ring from precursors such as amidoximes, followed by nitration to add the energy-rich groups. frontiersin.orgnih.gov The presence of a chloro-substituent, as in the target molecule, can serve as a reactive site for further chemical modifications, although this also increases the complexity of the synthesis.

Design and Characterization of High-Energy Density Frameworks

The design of high-energy density materials (HEDMs) aims to achieve a balance between high detonation performance and low sensitivity to accidental stimuli like impact and friction. nih.govnih.gov The 1,2,4-oxadiazole ring contributes to this goal due to its high nitrogen content and thermal stability. researchgate.net

Researchers design these frameworks by computationally and experimentally evaluating properties such as density (ρ), detonation velocity (vD), detonation pressure (P), and thermal stability (decomposition temperature, Tdec). nih.govrsc.org For example, a series of energetic materials combining 1,2,4-oxadiazole and furazan backbones demonstrated promising properties. frontiersin.org The strategic combination of these heterocyclic rings and energetic groups like -ONO2 resulted in materials with high densities (1.75–1.83 g/cm³), excellent detonation velocities (7,809–8,822 m/s), and low sensitivities. frontiersin.org The stability of these compounds is often enhanced by extensive hydrogen bonding and other intermolecular interactions within the crystal structure. nih.govnih.gov

The table below presents characterization data for several representative energetic compounds based on oxadiazole scaffolds, illustrating the performance achieved in this class.

| Compound Name | Structure | Detonation Velocity (vD) | Detonation Pressure (P) | Thermal Stability (Tdec) | Reference |

| 3,3′-bis(5-nitroxymethyl-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan | C₁₀H₄N₁₂O₁₀ | 8,756 m/s | 33.9 GPa | 247 °C | nih.gov |

| [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | C₅H₂N₈O₈ | 8,979 m/s | 36.6 GPa | 231 °C | nih.gov |

| Hydrazinium salt of compound above | C₅H₅N₁₀O₈ | 8,822 m/s | 35.1 GPa | 185 °C | nih.gov |

| 5,5'-(3,4-Dinitro-1H-pyrazol-1-yl)-1,3,4-oxadiazole (3a) | C₇H₂N₈O₅ | 8099 m s⁻¹ | 27.14 GPa | 338 °C | rsc.org |

| 5,5'-(4-Nitro-1H-pyrazol-1-yl)-1,3,4-oxadiazole (3b) | C₇H₃N₇O₃ | 8054 m s⁻¹ | 26.53 GPa | 368 °C | rsc.org |

Applications in Agrochemical Research

The 1,2,4-oxadiazole moiety is a recognized pharmacophore in agrochemical development due to its wide range of biological activities. researchgate.netnih.gov Derivatives have been investigated for roles as herbicides, insecticides, and fungicides. researchgate.net

Development of Novel Pesticidal Agents

While no pesticidal studies specifically name this compound, the broader class of 1,3,4-oxadiazoles (a related isomer) has been successfully incorporated into new pesticidal agents. researchgate.netnih.gov For instance, a series of 1,3,4-oxadiazole (B1194373) thioether compounds were designed and synthesized to find new lead compounds with high pesticidal activity. nih.gov These efforts are often driven by the need to overcome resistance to existing pesticides and to develop agents with improved environmental profiles. nih.gov The synthesis of these novel agents often involves multi-step chemical reactions to build complex molecules around the central oxadiazole ring. nih.gov

Role in Herbicidal, Insecticidal, and Fungicidal Formulations

Oxadiazole derivatives are versatile and have shown efficacy across different categories of agrochemicals. researchgate.netnih.gov

Herbicidal Activity: A series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring demonstrated a moderate to high level of herbicidal activity against various weeds at an application rate of 125 g/ha. researchgate.net

Fungicidal Activity: Some synthesized 1,3,4-oxadiazole compounds showed good fungicidal activity, with greater than 50% inhibition against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 µg/mL. nih.gov The incorporation of a 1,2,3-thiadiazole (B1210528) moiety with a 1,3,4-oxadiazole has been shown to significantly increase anti-Tobacco Mosaic Virus (TMV) activity. mdpi.com

Insecticidal Activity: The 1,3,4-oxadiazole scaffold has been reported as a potential component in insecticides. researchgate.net This broad-spectrum activity makes the oxadiazole core an attractive starting point for the development of new plant protection agents. researchgate.net

Coordination Chemistry and Metal Complexation Studies

The oxadiazole ring, including the 1,2,4-isomer, is an interesting ligand in coordination chemistry. nih.gov The presence of one oxygen and two nitrogen atoms provides potential coordination sites for binding with metal ions. nih.govnih.gov The coordination with transition metals can enhance the intrinsic properties of the organic oxadiazole ligand, leading to novel materials with applications in fields like optoelectronics. nih.gov

While there is no specific research on the metal complexation of this compound, studies on related structures show that oxadiazole-based ligands can form a variety of metal-organic frameworks and coordination polymers. nih.gov For example, 2,5-bis(pyrazine)-1,3,4-oxadiazole has been used to create coordination polymers with Ag(I) ions. nih.gov The geometry and properties of the resulting metal complexes depend on the type of metal ion, the substitution pattern on the oxadiazole ring, and the reaction conditions. nih.gov

Function as Chemosensors for Metal Ion Detection

The ability of oxadiazoles (B1248032) to coordinate with metal ions also makes them suitable candidates for use as chemosensors. nih.govnih.gov A chemosensor is a molecule that signals the presence of a specific chemical species (analyte), often through a change in color or fluorescence. nih.gov

Although no studies have employed this compound for this purpose, other oxadiazole derivatives have been successfully developed as fluorescent chemosensors for detecting metal ions like Copper(II) (Cu²⁺) and Iron(III) (Fe³⁺). nih.govnih.gov The detection mechanism often involves the metal ion binding to the nitrogen and oxygen atoms of the oxadiazole ring. nih.gov This binding can quench the fluorescence of the sensor molecule, providing a clear "turn-off" signal. nih.govnih.gov For example, a novel 1,3,4-oxadiazole derivative was shown to selectively detect Fe³⁺ ions with a low limit of detection (0.113 µM), with the binding stoichiometry confirmed to be 1:1 between the sensor and the metal ion. nih.gov This demonstrates the potential of the oxadiazole scaffold in creating highly sensitive and selective analytical tools. nih.govnih.gov

Future Research Directions and Perspectives

Innovations in Synthesis and Derivatization of 5-Chloro-3-ethyl-1,2,4-oxadiazole

Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for the preparation of this compound. While classical methods for creating the 1,2,4-oxadiazole (B8745197) ring, such as the heterocyclization of amidoximes with acyl chlorides, are established, they can suffer from drawbacks like harsh conditions and the formation of by-products. nih.gov

Innovations may include:

One-Pot Procedures: The development of one-pot syntheses from readily available starting materials, such as amidoximes and carboxylic acid esters, could improve efficiency and yield. nih.gov Room temperature reactions in superbase mediums represent a promising avenue, although reaction times and yields currently vary. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation can accelerate the synthesis of the 1,2,4-oxadiazole ring, offering a faster and more efficient alternative to conventional heating methods. nih.gov

Green Chemistry Approaches: Future methodologies will likely emphasize environmentally friendly conditions, such as reducing the use of volatile organic solvents and exploring catalysts that improve synthesis efficacy under milder conditions. nih.gov

Novel Derivatization: The chlorine atom at the 5-position is a key site for derivatization. Research into nucleophilic substitution reactions will be crucial for creating libraries of novel compounds. evitachem.com This allows for the introduction of various functional groups, significantly expanding the chemical space and potential applications of the core structure.

Exploration of Novel Material Science Applications

The 1,2,4-oxadiazole ring is a component of molecules with interesting electronic and physical properties, suggesting that this compound could be a valuable building block in material science. eurekaselect.comnih.gov

Future research could investigate its potential in:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds, including oxadiazole derivatives, are known to be useful as intermediates in the synthesis of materials for OLEDs. nih.govamadischem.com The specific electronic properties conferred by the chloro and ethyl groups on the oxadiazole ring could be tuned for applications in emissive or electron-transporting layers.

Corrosion Inhibitors: Some 1,3,4-oxadiazole (B1194373) derivatives have demonstrated efficacy as corrosion inhibitors. eurekaselect.com Future studies could assess whether this compound or its derivatives can form protective films on metal surfaces, a valuable property in industrial applications.

High-Energy Density Materials (HEDMs): While the related 1,2,5-oxadiazole isomer is more commonly explored for this purpose, the energetic properties of the 1,2,4-oxadiazole scaffold could be investigated, particularly through the introduction of specific energy-rich functional groups. nih.gov

Advanced Theoretical Predictions and Experimental Validation Methodologies

To guide and accelerate the discovery process, a combination of computational modeling and advanced analytical techniques will be indispensable.

Theoretical Predictions:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish reliable models to predict the biological activity of new derivatives based on their physicochemical properties, helping to prioritize synthetic targets. mdpi.com

Molecular Docking: In silico docking studies can predict the binding interactions of this compound derivatives with biological targets like enzymes or receptors, providing insight into potential mechanisms of action for drug discovery. nih.govnih.gov

Collision Cross Section (CCS) Prediction: Computational methods can predict the CCS values for different adducts of the molecule, which can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation. uni.lu

Experimental Validation:

Spectroscopic and Chromatographic Analysis: Standard techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) will remain crucial for the purification and structural confirmation of newly synthesized compounds. amadischem.com

Crystallography: X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, which is essential for understanding its physical properties and interactions. researchgate.net This technique can validate the structures of this compound and its derivatives and confirm the outcomes of derivatization reactions.

Interdisciplinary Research Opportunities and Emerging Areas

The unique structural and electronic features of this compound open up opportunities for research that spans traditional scientific disciplines.

Medicinal Chemistry: The 1,2,4-oxadiazole ring is recognized as a valuable scaffold in drug discovery due to its metabolic stability and its role as a bioisostere for ester and amide groups. nih.govevitachem.com This makes it a privileged structure in the design of new therapeutic agents. Research has shown that various 1,2,4-oxadiazole derivatives possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govevitachem.com Future work could explore derivatives of this compound as potential inhibitors of enzymes like caspases or as agents targeting specific cancer cell lines. mdpi.com

Agrochemicals: Heterocyclic compounds are fundamental to the development of modern pesticides. nih.gov The biological activity of oxadiazoles (B1248032) suggests that this compound could be a lead structure for the development of new herbicides, insecticides, or fungicides.

Molecular Probes and Sensors: By functionalizing the core structure, for example, through substitution of the chlorine atom, it may be possible to develop novel molecular probes. These probes could be designed to detect specific analytes or to image biological processes, leveraging the stable heterocyclic core.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-3-ethyl-1,2,4-oxadiazole, and what analytical methods validate its purity and structure?

- Methodology : Synthesis typically involves cyclization reactions starting from hydrazide intermediates. For example, hydrazones derived from substituted aldehydes or ketones can react with chloroacetyl chloride or acetic anhydride to form the oxadiazole core . Key steps include purification via thin-layer chromatography (TLC) and structural confirmation using IR, -NMR, -NMR, and mass spectrometry. Elemental analysis is often used to confirm purity .

Q. How is this compound characterized spectroscopically, and what solvent systems are optimal for NMR analysis?

- Methodology : IR spectroscopy identifies functional groups (e.g., C-Cl stretches at 600–800 cm), while -NMR detects protons adjacent to the oxadiazole ring (e.g., ethyl group protons at δ 1.2–1.5 ppm). -NMR confirms carbon environments (e.g., oxadiazole C=O at ~165–170 ppm). Deuterated solvents like CDCl or DMSO-d are preferred for NMR due to compatibility with organic intermediates .

Q. What biological activities have been reported for this compound derivatives?

- Methodology : Derivatives are screened for antimicrobial, antiviral, and anticancer activity. For instance, aryl-substituted analogs inhibit human rhinovirus (hRV) and respiratory syncytial virus (RSV) via structure-activity relationship (SAR) studies. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (using software like AutoDock) are standard for evaluating targets like Src kinase .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in synthesizing this compound derivatives, especially with diastereomeric byproducts?

- Methodology : Low yields in dehydrohalogenation (e.g., dehydrobromination) may arise from competing oligomerization. Optimizing base strength (e.g., NaNH in liquid ammonia at -70°C) and reaction time minimizes side reactions. Diastereomers can be separated via column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC .

Q. What strategies are effective for designing this compound derivatives with enhanced energetic properties?

- Methodology : Introducing electron-withdrawing groups (e.g., nitro or fluoro substituents) improves thermal stability and detonation performance. Computational tools like Gaussian 03 predict properties (density, detonation velocity), while single-crystal X-ray diffraction validates molecular packing. Sensitivity testing (impact/friction) ensures safety .

Q. How do base-catalyzed vs. uncatalyzed pathways influence the rearrangement kinetics of this compound hydrazones?

- Methodology : Kinetic studies in dioxane/water mixtures reveal pH-dependent pathways. Base-catalyzed routes dominate at high pH (pS > 10), while uncatalyzed pathways prevail at neutral pH. Stopped-flow spectroscopy and DFT calculations model transition states and activation energies .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Contradictions may stem from solvent effects or impurities. Cross-validate data using multiple techniques (e.g., HRMS for molecular ions, -NMR for nitrogen environments). Crystallographic data (CCDC) provides definitive structural evidence .

Q. What role does the 1,2,4-oxadiazole moiety play in antioxidant activity, and how can substituents modulate this property?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.